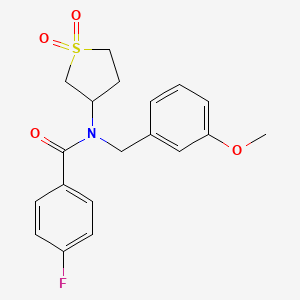

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide, also known as GSK1016790A, is a potent and selective agonist for the transient receptor potential vanilloid 4 (TRPV4) ion channel. TRPV4 is a non-selective cation channel that is widely expressed in various tissues and plays a crucial role in many physiological processes, including osmoregulation, thermoregulation, mechanosensation, and pain sensation. GSK1016790A has been extensively used as a pharmacological tool to investigate the function and regulation of TRPV4, and it has also shown potential therapeutic effects in various diseases, such as osteoarthritis, asthma, and pulmonary edema.

Wirkmechanismus

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide activates TRPV4 by binding to the extracellular domain of the channel and inducing conformational changes that lead to channel opening. This results in the influx of calcium ions and the activation of downstream signaling pathways, such as the MAPK/ERK pathway and the NF-κB pathway. N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide can also sensitize TRPV4 to other stimuli, such as mechanical stress and osmotic pressure, by lowering the activation threshold of the channel.

Biochemical and physiological effects:

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide can elicit a range of biochemical and physiological effects by activating TRPV4. These include calcium influx, membrane depolarization, cytoskeletal rearrangement, nitric oxide production, and cytokine release. N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide can also modulate the activity of other ion channels and receptors, such as TRPA1, TRPV1, and P2X receptors. Moreover, N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide can regulate various physiological processes, such as osmoregulation, thermoregulation, mechanosensation, and pain sensation, by modulating TRPV4 activity.

Vorteile Und Einschränkungen Für Laborexperimente

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide has several advantages as a pharmacological tool for studying TRPV4. It is a potent and selective agonist for TRPV4, and it can activate the channel in various cell types and elicit a range of cellular responses. Moreover, N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide has been extensively characterized in vitro and in vivo, and its pharmacokinetics and pharmacodynamics have been well studied. However, N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide also has some limitations. It can activate other ion channels and receptors, such as TRPA1 and TRPV1, at high concentrations, which may complicate the interpretation of experimental results. Moreover, N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide has not been tested in all cell types and tissues, and its effects may vary depending on the context.

Zukünftige Richtungen

There are several future directions for the study of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide and TRPV4. First, further studies are needed to elucidate the molecular mechanisms of TRPV4 activation and regulation by N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide and other ligands. Second, more studies are needed to investigate the physiological and pathological roles of TRPV4 in various tissues and diseases, and to explore the therapeutic potential of TRPV4 modulators, including N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide. Third, the development of more selective and potent TRPV4 modulators, with fewer off-target effects, would be desirable for both basic research and clinical applications. Fourth, the use of advanced imaging and electrophysiological techniques, such as super-resolution microscopy and patch-clamp recording, could provide new insights into the structure and function of TRPV4 and its modulation by N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide.

Synthesemethoden

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide involves several steps, starting from the reaction of 3-bromoanisole with 3-methyl-2-butanone to form 3-methoxy-4-methylacetophenone. The subsequent reaction of 3-methoxy-4-methylacetophenone with 3-mercapto-1,2-propanediol and sodium hydride yields the key intermediate 3-(2-hydroxyethylthio)-4-methylacetophenone. The final step involves the reaction of 3-(2-hydroxyethylthio)-4-methylacetophenone with 4-fluoro-N-(3-methoxybenzyl)benzamide in the presence of potassium carbonate and copper(I) iodide to form N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide.

Wissenschaftliche Forschungsanwendungen

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide has been widely used as a pharmacological tool to investigate the function and regulation of TRPV4. It can activate TRPV4 in various cell types, including neurons, endothelial cells, and chondrocytes, and elicit a range of cellular responses, such as calcium influx, membrane depolarization, and cytoskeletal rearrangement. N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide has also been used to study the role of TRPV4 in various physiological processes, such as osmoregulation, thermoregulation, mechanosensation, and pain sensation. Moreover, N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3-methoxybenzyl)benzamide has shown potential therapeutic effects in various diseases, such as osteoarthritis, asthma, and pulmonary edema, by modulating TRPV4 activity.

Eigenschaften

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-fluoro-N-[(3-methoxyphenyl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO4S/c1-25-18-4-2-3-14(11-18)12-21(17-9-10-26(23,24)13-17)19(22)15-5-7-16(20)8-6-15/h2-8,11,17H,9-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWWKQVZXHOQJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)cyclobutane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B2766777.png)

![2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate](/img/structure/B2766779.png)

![[(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B2766781.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2766782.png)

![(3E)-1-(4-chlorobenzyl)-3-{[(4-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2766786.png)

![ethyl 2-({2-[(3-fluorophenoxy)methyl]-3-oxo-2,3-dihydro-1H-isoindol-1-yl}oxy)acetate](/img/structure/B2766792.png)

![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2766793.png)